

D-Ribulose o-nitrophenylhydrazone molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>D-Ribulose o-nitrophenylhydrazone</i>
Cat. No.:	B1627855

[Get Quote](#)

An In-depth Technical Guide to D-Ribulose o-nitrophenylhydrazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribulose o-nitrophenylhydrazone is a derivative of D-Ribulose, a ketopentose sugar. This guide provides a comprehensive overview of its molecular structure, formula, and physicochemical properties. It also outlines a general experimental protocol for its synthesis and discusses the characterization techniques applicable to this class of compounds. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide combines established chemical principles with data available for analogous compounds to provide a thorough technical resource.

Molecular Structure and Formula

D-Ribulose o-nitrophenylhydrazone is formed through the condensation reaction of D-Ribulose and o-nitrophenylhydrazine. This reaction typically involves the ketone carbonyl group of the sugar and the primary amine of the hydrazine, resulting in the formation of a hydrazone.

The molecular formula for **D-Ribulose o-nitrophenylhydrazone** is C₁₁H₁₅N₃O₆.^[1]

Its IUPAC name is (4E)-4-[(2-nitrophenyl)hydrazinylidene]pentane-1,2,3,5-tetrol.[1]

The structure consists of a pentane-1,2,3,5-tetrol backbone derived from D-Ribulose, with a (2-nitrophenyl)hydrazinylidene group attached at the C4 position. The "(4E)" designation indicates the stereochemistry around the C=N double bond.

Physicochemical Properties

Experimentally determined physicochemical data for **D-Ribulose o-nitrophenylhydrazone** are not readily available in the surveyed literature. However, computational predictions from reliable databases provide valuable insights into its properties.

Property	Value	Source
Molecular Weight	285.25 g/mol	PubChem[1]
Exact Mass	285.096085 g/mol	PubChem[1]
XLogP3	-0.1	PubChem[1]
Hydrogen Bond Donor Count	5	PubChem[1]
Hydrogen Bond Acceptor Count	8	PubChem[1]
Rotatable Bond Count	6	PubChem[1]
Topological Polar Surface Area	151 Å ²	PubChem[1]

Note: The data presented in this table is computationally generated and may differ from experimental values.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **D-Ribulose o-nitrophenylhydrazone** is not available in the reviewed literature. However, a general procedure for the formation of phenylhydrazones from sugars can be adapted.

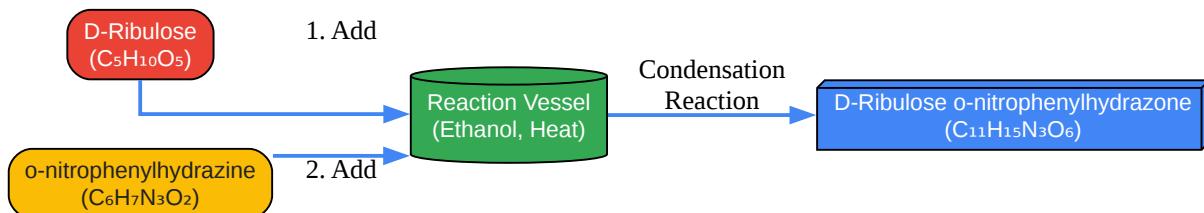
General Synthesis of Sugar Phenylhydrazones:

This protocol is based on established methods for the synthesis of phenylhydrazone derivatives of sugars.

Materials:

- D-Ribulose
- o-nitrophenylhydrazine
- Ethanol (or another suitable solvent like methanol or a water-ethanol mixture)
- Glacial acetic acid (as a catalyst, optional)
- Beaker or round-bottom flask
- Stirring apparatus
- Heating mantle or water bath
- Filtration apparatus (e.g., Büchner funnel)
- Recrystallization solvent (e.g., ethanol, methanol)

Procedure:


- Dissolution: Dissolve D-Ribulose in a minimal amount of warm ethanol in a beaker or round-bottom flask.
- Reagent Addition: In a separate container, dissolve an equimolar amount of o-nitrophenylhydrazine in ethanol. A small amount of glacial acetic acid can be added to catalyze the reaction.
- Reaction: Add the o-nitrophenylhydrazine solution to the D-Ribulose solution with continuous stirring.
- Heating: Gently heat the reaction mixture under reflux for a period of 30 minutes to 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

- Precipitation: Upon completion of the reaction, the **D-Ribulose o-nitrophenylhydrazone** product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced by rotary evaporation to induce crystallization.
- Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
- Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a crystalline solid.
- Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Characterization: The synthesized **D-Ribulose o-nitrophenylhydrazone** should be characterized to confirm its identity and purity using the following techniques:

- Melting Point Determination: To assess the purity of the crystalline product.
- Spectroscopic Analysis:
 - ^1H and ^{13}C NMR Spectroscopy: To elucidate the molecular structure.
 - Infrared (IR) Spectroscopy: To identify functional groups such as O-H, N-H, C=N, and NO₂.
 - Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- Optical Rotation: To determine the specific rotation of the chiral molecule.

Mandatory Visualization

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. D-Ribulose o-nitrophenylhydrazone | C11H15N3O6 | CID 16219938 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [D-Ribulose o-nitrophenylhydrazone molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1627855#d-ribulose-o-nitrophenylhydrazone-molecular-structure-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

